molecular formula C8H9BrClNO B3042305 Methyl 3-bromobenzimidate hydrochloride CAS No. 56108-13-5

Methyl 3-bromobenzimidate hydrochloride

Cat. No. B3042305
CAS RN: 56108-13-5
M. Wt: 250.52 g/mol
InChI Key: MBLOGWJDLCGTJI-UHFFFAOYSA-N
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Description

“Methyl 3-bromobenzimidate hydrochloride” is a research chemical with the CAS number 56108-13-5 . It has the molecular formula C8H9BrClNO and a molecular weight of 250.52 g/mol .


Molecular Structure Analysis

The molecular structure of “Methyl 3-bromobenzimidate hydrochloride” can be represented by the SMILES notation: COC(=N)C1=CC(=CC=C1)Br.Cl .


Physical And Chemical Properties Analysis

“Methyl 3-bromobenzimidate hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . Unfortunately, no information was found regarding its boiling point .

Scientific Research Applications

Alternatives to Methyl Bromide in Agriculture and Soil Fumigation

Methyl bromide, a compound related to Methyl 3-bromobenzimidate hydrochloride, has been widely used as a fumigant in agriculture for pest and pathogen control. Due to its ozone-depleting properties, research has focused on finding alternatives. Studies have explored the use of other compounds and natural plant extracts as potential replacements. These alternatives aim to provide effective pest control while being environmentally safer and suitable for various agricultural practices (Schneider et al., 2003), (Rugutt et al., 2006), (Duniway, 2002).

Analytical Methods in Pharmaceutical Sciences

In pharmaceutical research, compounds like Methyl 3-bromobenzimidate hydrochloride are analyzed for their presence in formulations. For example, liquid chromatographic methods have been developed for the determination of related compounds in cough-cold syrup formulations, highlighting the importance of these compounds in analytical chemistry and quality control in pharmaceuticals (Rauha et al., 1996).

Environmental and Soil Science Research

Research in environmental and soil science has included the study of the degradation of fumigants like methyl bromide and its alternatives. This research is crucial for understanding the environmental impact of these chemicals and developing safer and more sustainable agricultural practices (Ou, 1998), (Ruzo, 2006).

Development of Novel Materials

Innovations in materials science have also utilized related compounds. For instance, a study on 1-butyl-3-methylimidazolium bromide impregnated chitosan beads demonstrates the application of bromide compounds in creating efficient adsorbents for wastewater treatment, showcasing the versatility of these compounds in addressing environmental challenges (Karimi-Maleh et al., 2021).

Biochemical and Pharmacological Research

Compounds similar to Methyl 3-bromobenzimidate hydrochloride have been examined in biochemical and pharmacological contexts. For example, the synthesis and study of derivatives have been conducted to explore their potential biological activities, such as anti-tumor and anti-cancer properties. These studies contribute to the ongoing research in medicinal chemistry and drug development (Karatas et al., 2006).

Safety And Hazards

“Methyl 3-bromobenzimidate hydrochloride” is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation. It also causes skin and serious eye irritation . It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust, fumes, gas, mist, vapors, or spray .

Future Directions

“Methyl 3-bromobenzimidate hydrochloride” is a research chemical, and its future directions are likely to be determined by the results of ongoing research . It could potentially be used in a variety of research applications .

properties

IUPAC Name

methyl 3-bromobenzenecarboximidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h2-5,10H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLOGWJDLCGTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC(=CC=C1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromobenzimidate hydrochloride

CAS RN

56108-13-5
Record name Benzenecarboximidic acid, 3-bromo-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56108-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

A solution of m-bromobenzonitrile (1.82 g; 10 mmol) in MeOH (20 mL) at 0° C. was sparged with HCl gas for 30 min, the reaction flask was stoppered and aged in a refrigerator (ca. 5° C.) for 3 h. The mixture was sparged with N2 to remove excess HCl, concentrated in vacuo (2×PhMe chase) and dried under high vacuum ca. 45 min, affording the title compound as a colorless solid which was used directly for Step 2 below. LC/MS (method A) tR 0.81 min, m/z 214, 216 (M+H, Br isotopes).
Quantity
1.82 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-bromobenzimidate hydrochloride
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